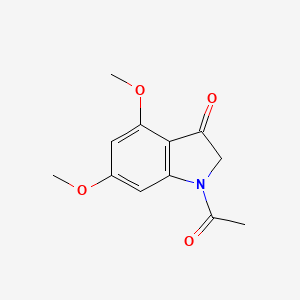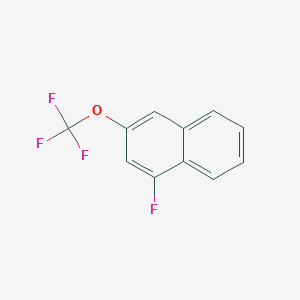![molecular formula C14H19NS B11876658 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 89420-70-2](/img/structure/B11876658.png)
1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a heterocyclic compound that features a thiophene ring attached to an octahydroisoquinoline structureThe thiophene ring, a five-membered sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications .
準備方法
The synthesis of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are efficient and atom-economical processes. For instance, an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield .
化学反応の分析
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions
科学的研究の応用
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the octahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and is synthesized via a multicomponent reaction.
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound contains a thiophene ring and is synthesized through ring-opening, ring-closing, and substitution reactions.
The uniqueness of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific combination of the thiophene ring and the octahydroisoquinoline structure, which imparts distinct electronic and pharmacological properties.
特性
CAS番号 |
89420-70-2 |
|---|---|
分子式 |
C14H19NS |
分子量 |
233.37 g/mol |
IUPAC名 |
1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C14H19NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9,14-15H,1-2,4,6-8,10H2 |
InChIキー |
UNKZVXAMKMKVBL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CCNC2CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)
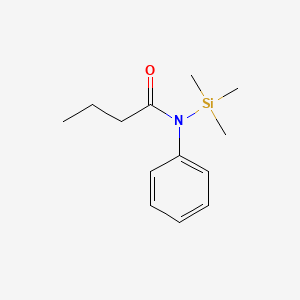


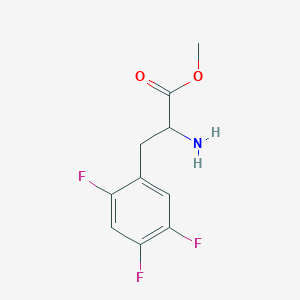

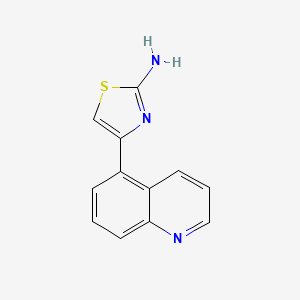
![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)
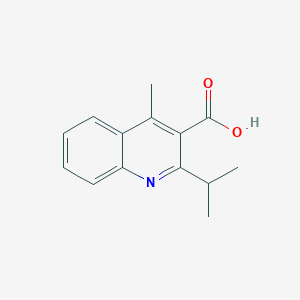
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)
